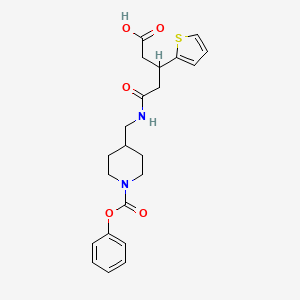
5-Oxo-5-(((1-(phenoxycarbonyl)piperidin-4-yl)methyl)amino)-3-(thiophen-2-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-5-(((1-(phenoxycarbonyl)piperidin-4-yl)methyl)amino)-3-(thiophen-2-yl)pentanoic acid is a useful research compound. Its molecular formula is C22H26N2O5S and its molecular weight is 430.52. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Oxo-5-(((1-(phenoxycarbonyl)piperidin-4-yl)methyl)amino)-3-(thiophen-2-yl)pentanoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other diseases mediated by fibroblast growth factor receptors (FGFR). This article explores the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine moiety, which is known for its pharmacological properties, and a thiophene ring that contributes to its biological activity.
The compound acts primarily as an inhibitor of FGFR , which plays a crucial role in various cellular processes including proliferation, differentiation, and survival. Inhibition of FGFR pathways has been shown to be effective in treating certain cancers by disrupting tumor growth signals.
Key Mechanisms:
- FGFR Inhibition : By binding to FGFR, the compound prevents the receptor from activating downstream signaling pathways that promote tumor growth.
- Apoptosis Induction : Studies indicate that treatment with this compound can lead to increased apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G0/G1 phase, which is critical in preventing cancer cell proliferation.
In Vitro Studies
Several studies have assessed the biological activity of this compound against various cancer cell lines. Notable findings include:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A549 (Lung Cancer) | 15.4 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 12.8 | Cell cycle arrest at G0/G1 phase |
| HCT116 (Colon Cancer) | 10.2 | Inhibition of proliferation |
These results demonstrate the compound's potency and specificity towards different cancer types.
Case Studies
- Case Study on Lung Cancer : In a study involving A549 cells, treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis, such as caspase activation.
- Case Study on Breast Cancer : MCF7 cells treated with the compound exhibited a notable decrease in cell cycle progression, indicating potential utility in breast cancer therapy.
Propriétés
IUPAC Name |
5-oxo-5-[(1-phenoxycarbonylpiperidin-4-yl)methylamino]-3-thiophen-2-ylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c25-20(13-17(14-21(26)27)19-7-4-12-30-19)23-15-16-8-10-24(11-9-16)22(28)29-18-5-2-1-3-6-18/h1-7,12,16-17H,8-11,13-15H2,(H,23,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKLFZJEJWDQPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC(CC(=O)O)C2=CC=CS2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














